Stereoselective Binding of TSR-011 (Belizatinib) to TRK Receptors: A Technical Guide
Stereoselective Binding of TSR-011 (Belizatinib) to TRK Receptors: A Technical Guide
This guide provides an in-depth technical analysis of the binding affinity of TSR-011 (Belizatinib) to the Tropomyosin Receptor Kinase (TRK) family. It specifically addresses the critical role of stereochemistry—the "isomer" aspect—in its pharmacological potency.
Executive Summary
TSR-011 (Belizatinib) is a potent, orally active, small-molecule dual inhibitor of ALK (Anaplastic Lymphoma Kinase) and TRK (Tropomyosin Receptor Kinase A, B, and C).[1][2] Originally developed as a second-generation ALK inhibitor to overcome crizotinib resistance, it exhibits nanomolar potency against the TRK family, driven by a specific stereochemical configuration.
The designation "TSR-011-isomer" in technical literature typically refers to the active cis-isomer , which possesses a specific cis-1,4-cyclohexyl geometry required to fit the ATP-binding pocket of the kinase. This guide analyzes the binding kinetics, structural determinants of affinity, and the experimental frameworks used to validate its potency.
Molecular Architecture & Stereochemical Determinants[3]
The cis-Isomer Advantage
TSR-011 belongs to a class of aminopyrazine/pyrimidine derivatives. Its high affinity is structurally governed by a 1,4-cyclohexyl linker connecting the core pharmacophore to the solubilizing tail.
-
Active Configuration (cis-isomer): The cis-geometry forces the molecule into a "U-shape" or specific folded conformation. This spatial arrangement is critical for pushing the pendant aryl group (often an amide or ester derivative in the SAR series) into a specific hydrophobic sub-pocket (Sugar Pocket/Hydrophobic Pocket II) adjacent to the ATP binding site.
-
Inactive/Low-Affinity Configuration (trans-isomer): The trans-isomer adopts a linear, extended conformation. Structural modeling and SAR (Structure-Activity Relationship) studies indicate that this linear geometry causes steric clashes with the gatekeeper residues (e.g., Phe589 in TRKA) or fails to engage the hinge region effectively, resulting in a dramatic loss of potency (often >100-fold reduction).
Binding Mode
TSR-011 functions as a Type I ATP-competitive inhibitor .
-
Hinge Binding: The aminopyrazine/pyrimidine core forms hydrogen bonds with the backbone of the kinase hinge region (homologous to Met1199 in ALK; Met592 in TRKA).
-
Gatekeeper Interaction: The molecule is designed to accommodate the gatekeeper residue, allowing it to inhibit wild-type TRK and certain resistance mutations (e.g., solvent-front mutations).
Binding Affinity Profile
The binding affinity of TSR-011 is characterized by low nanomolar
Table 1: Binding Affinity and Potency Data ( )[2]
| Target Receptor | Binding Type | Biological Context | |
| TRKA (NTRK1) | < 3.0 | ATP-Competitive | High affinity; primary driver for NTRK1 fusions. |
| TRKB (NTRK2) | < 3.0 | ATP-Competitive | Potent inhibition; relevant for CNS tumors. |
| TRKC (NTRK3) | < 3.0 | ATP-Competitive | High affinity; relevant for ETV6-NTRK3 fusions. |
| ALK (Wild Type) | 0.7 | ATP-Competitive | Primary design target; sub-nanomolar potency.[3] |
Note: While
Mechanism of Action & Signaling Pathway
Upon binding to the ATP pocket of TRK receptors, TSR-011 prevents the trans-autophosphorylation of the activation loop. This blockade effectively silences the downstream signaling cascades essential for tumor cell survival and proliferation.
Signaling Blockade Diagram
The following diagram illustrates the specific nodes inhibited by TSR-011 within the TRK signaling network.
Caption: TSR-011 acts as an ATP-competitive inhibitor, blocking the phosphorylation of TRK receptors and halting the MAPK and PI3K downstream cascades.
Experimental Methodologies for Affinity Validation
To rigorously determine the binding affinity (
Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay
This protocol validates the binding affinity by measuring the competition between the drug and a labeled tracer for the kinase active site.
Reagents:
-
Recombinant Human TRKA/B/C Kinase Domain.
-
Europium-labeled anti-tag antibody (Eu-Ab).
-
AlexaFluor™ 647-labeled Kinase Tracer (ATP-competitive probe).
-
TSR-011 (cis-isomer) and Trans-isomer (negative control).
Workflow:
-
Preparation: Dilute TSR-011 in DMSO (serial dilutions, e.g., 10 mM to 0.1 nM).
-
Incubation: Mix Kinase (5 nM), Eu-Ab (2 nM), and Tracer (variable
dependent) in assay buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35). -
Competition: Add TSR-011 dilutions to the mixture.
-
Equilibrium: Incubate for 60 minutes at Room Temperature (protect from light).
-
Detection: Measure FRET signal (Excitation 340 nm; Emission 665 nm [Tracer] / 615 nm [Eu]).
-
Analysis: Calculate the Emission Ratio (
). Plot vs. log[Inhibitor] to determine .
Experimental Workflow Diagram
Caption: Step-by-step TR-FRET workflow for determining the IC50 of TSR-011 against TRK receptors.
Clinical & Translational Implications[4][5][6]
The high affinity of TSR-011 for TRK receptors makes it a relevant compound for studying NTRK gene fusions (e.g., ETV6-NTRK3, TPM3-NTRK1), which function as oncogenic drivers in various solid tumors.
-
Resistance Profiling: While TSR-011 is potent against wild-type TRK, next-generation inhibitors (e.g., selitrectinib) are often required for solvent-front mutations (TRKA G595R) that sterically hinder the binding of type I inhibitors.
-
Isomer Purity: In a clinical setting, the synthesis must strictly control the stereochemistry to ensure the cis-isomer is produced, as the trans-isomer would constitute an impurity with significantly reduced efficacy.
References
-
Emerging Targeted Therapy for Tumors with NTRK Fusion Proteins. Anticancer Research. [Link]
-
Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry. [Link]
-
A Phase 1, Open-Label, Dose-Escalation Trial of Oral TSR-011 in Patients With Advanced Solid Tumours and Lymphomas. British Journal of Cancer. [Link]
-
Definition of ALK/TRK inhibitor TSR-011. NCI Drug Dictionary. [Link]
